molecular formula C23H22N4O2 B2711846 N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941921-06-8

N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No. B2711846
CAS RN: 941921-06-8
M. Wt: 386.455
InChI Key: PFMKJAONUXEVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) explored the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions. These complexes demonstrated significant antioxidant activity in vitro, as evaluated by various assays such as DPPH, ABTS, and FRAP. This research indicates the potential of such complexes in antioxidant applications (Chkirate et al., 2019).

Anticancer, Antioxidant, and Anti-inflammatory Properties

Faheem (2018) investigated the pharmacological potential of novel derivatives of 1,3,4-oxadiazole and pyrazole, including their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The study revealed that these compounds possess diverse pharmacological activities, including anticancer and anti-inflammatory effects, which could be beneficial for therapeutic applications (Faheem, 2018).

Antimicrobial Activities

Saravanan et al. (2010) synthesized novel thiazole derivatives by incorporating a pyrazole moiety. These compounds were tested for their antimicrobial activities against various bacterial and fungal strains, showing significant efficacy. This suggests their potential application in the development of new antimicrobial agents (Saravanan et al., 2010).

Novel Synthesis Approaches

Harb et al. (1989) described the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various derivatives, including pyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide derivatives. This study highlights innovative synthetic approaches for creating new chemical structures, which could have various scientific applications (Harb et al., 1989).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the reaction of 4-ethylphenylhydrazine with 4-methylphenylacetyl chloride to form N-(4-ethylphenyl)-4-methylphenylacetohydrazide, which is then cyclized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the pyrazolopyrazine intermediate. This intermediate is then reacted with ethyl chloroacetate to form the final product.", "Starting Materials": [ "4-ethylphenylhydrazine", "4-methylphenylacetyl chloride", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "ethyl chloroacetate" ], "Reaction": [ "Step 1: Reaction of 4-ethylphenylhydrazine with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine to form N-(4-ethylphenyl)-4-methylphenylacetohydrazide.", "Step 2: Cyclization of N-(4-ethylphenyl)-4-methylphenylacetohydrazide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base such as potassium carbonate to form the pyrazolopyrazine intermediate.", "Step 3: Reaction of the pyrazolopyrazine intermediate with ethyl chloroacetate in the presence of a base such as sodium hydride to form the final product, N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide." ] }

CAS RN

941921-06-8

Product Name

N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Molecular Formula

C23H22N4O2

Molecular Weight

386.455

IUPAC Name

N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C23H22N4O2/c1-3-17-6-10-19(11-7-17)24-22(28)15-26-12-13-27-21(23(26)29)14-20(25-27)18-8-4-16(2)5-9-18/h4-14H,3,15H2,1-2H3,(H,24,28)

InChI Key

PFMKJAONUXEVAS-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.